molecular formula C6H13IN2 B14652996 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide CAS No. 51278-23-0

1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide

Cat. No.: B14652996
CAS No.: 51278-23-0
M. Wt: 240.09 g/mol
InChI Key: QWMVRQZTJYXGTG-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 1-ethyl-2-methylpyrazole with an iodinating agent. One common method is the reaction of 1-ethyl-2-methylpyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it back to its precursor pyrazole.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different pyrazolium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like chloride, bromide, or acetate can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: 1-Ethyl-2-methylpyrazole.

    Substitution: Different pyrazolium salts depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-2-methylpyrazole: The precursor to 1-Ethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide.

    1-Methyl-2-ethylpyrazolium chloride: A similar pyrazolium salt with a chloride ion instead of iodide.

    1-Phenyl-2-methylpyrazolium bromide: Another pyrazolium salt with a different substituent and halide ion.

Uniqueness

This compound is unique due to its specific combination of ethyl and methyl groups on the pyrazolium ring and the presence of the iodide ion. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

51278-23-0

Molecular Formula

C6H13IN2

Molecular Weight

240.09 g/mol

IUPAC Name

1-ethyl-2-methyl-1,3-dihydropyrazol-1-ium;iodide

InChI

InChI=1S/C6H12N2.HI/c1-3-8-6-4-5-7(8)2;/h4,6H,3,5H2,1-2H3;1H

InChI Key

QWMVRQZTJYXGTG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1C=CCN1C.[I-]

Origin of Product

United States

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